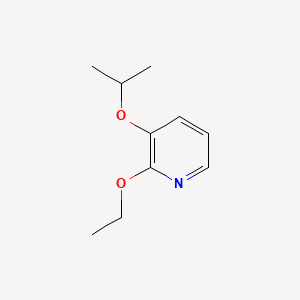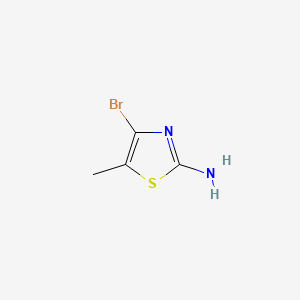
(R)-6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline
Vue d'ensemble
Description
(R)-6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline, also known as (R)-BTMQ, is a chiral compound with potential applications in medicinal chemistry. It is a tetrahydroquinoline derivative that exhibits biological activity, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of (R)-BTMQ is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, (R)-BTMQ has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(R)-BTMQ has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and exhibit anti-inflammatory properties. Additionally, (R)-BTMQ has been shown to have a low toxicity profile, making it a promising candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (R)-BTMQ in lab experiments is its high enantioselectivity. Additionally, (R)-BTMQ has a low toxicity profile, making it a safer alternative to other compounds that may exhibit cytotoxic effects. However, one limitation of using (R)-BTMQ in lab experiments is its relatively complex synthesis method, which may limit its availability and increase its cost.
Orientations Futures
There are several potential future directions for research on (R)-BTMQ. One area of interest is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to better understand the mechanism of action of (R)-BTMQ and its potential applications in the treatment of cancer and inflammatory diseases. Finally, the development of (R)-BTMQ derivatives with improved activity and selectivity may lead to the discovery of new and more effective drugs.
Méthodes De Synthèse
The synthesis of (R)-BTMQ involves a multi-step process that includes the resolution of racemic BTMQ into its enantiomers. One of the most common methods for synthesizing (R)-BTMQ is the asymmetric hydrogenation of the corresponding 6-bromo-2-methylquinoline using a chiral rhodium catalyst. This method yields the (R)-enantiomer with high enantioselectivity.
Applications De Recherche Scientifique
(R)-BTMQ has been the subject of numerous scientific studies due to its potential applications in medicinal chemistry. It has been shown to exhibit activity against various types of cancer, including breast, lung, and prostate cancer. Additionally, (R)-BTMQ has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
(2R)-6-bromo-2-methyl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h4-7,12H,2-3H2,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGAZLNZSGHSGE-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC2=C(N1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201233460 | |
| Record name | (2R)-6-Bromo-1,2,3,4-tetrahydro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201233460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263000-45-8 | |
| Record name | (2R)-6-Bromo-1,2,3,4-tetrahydro-2-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263000-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-6-Bromo-1,2,3,4-tetrahydro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201233460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one](/img/structure/B580944.png)




![tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B580953.png)






![(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one](/img/structure/B580964.png)
